molecular formula C8H11N3O3S B1384672 7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1803598-29-9

7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B1384672
CAS No.: 1803598-29-9
M. Wt: 229.26 g/mol
InChI Key: VJWOWNCRZJFDSS-UHFFFAOYSA-N
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Description

7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a chemical compound with the molecular formula C8H11N3O3S It is known for its unique structure, which includes a pyrido[3,4-d]pyrimidin-4-one core with a methanesulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one typically involves the following steps:

    Formation of the Pyrido[3,4-d]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.

    Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfone derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is unique due to its specific structure and the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

7-methylsulfonyl-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-15(13,14)11-3-2-6-7(4-11)9-5-10-8(6)12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWOWNCRZJFDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2C(=NC=NC2=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 2
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7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 3
7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 4
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7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 5
7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 6
7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

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